Pregn-4-ene-3,20-dione, 16alpha-methyl-

説明

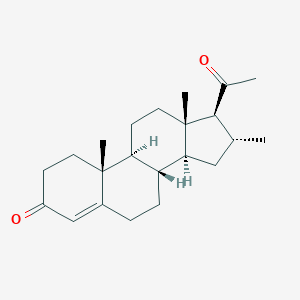

Pregn-4-ene-3,20-dione, 16alpha-methyl- is a synthetic steroid hormone. It is structurally related to progesterone and is used in various scientific and medical applications. This compound is known for its role in regulating reproductive functions and has been studied for its potential therapeutic uses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 16alpha-methyl- typically involves the modification of progesterone. One common method includes the introduction of a methyl group at the 16alpha position through a series of chemical reactions. The process often involves the use of reagents such as methyl iodide and bases like sodium hydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

化学反応の分析

Types of Reactions

Pregn-4-ene-3,20-dione, 16alpha-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidized forms.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols or alkanes.

科学的研究の応用

Pregn-4-ene-3,20-dione, 16alpha-methyl- has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other steroid compounds.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: It has potential therapeutic uses in hormone replacement therapy and the treatment of reproductive disorders.

Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.

作用機序

The mechanism of action of Pregn-4-ene-3,20-dione, 16alpha-methyl- involves binding to specific receptors in the body, such as progesterone receptors. This binding triggers a cascade of molecular events that regulate gene expression and cellular functions. The compound’s effects are mediated through pathways involving steroid hormone receptors and associated signaling molecules.

類似化合物との比較

Similar Compounds

Progesterone: The natural hormone that Pregn-4-ene-3,20-dione, 16alpha-methyl- is derived from.

Medroxyprogesterone acetate: A synthetic derivative with similar uses in hormone therapy.

Norethindrone: Another synthetic steroid used in contraceptives and hormone therapy.

Uniqueness

Pregn-4-ene-3,20-dione, 16alpha-methyl- is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its 16alpha-methyl group differentiates it from other similar compounds, affecting its binding affinity and activity at hormone receptors.

生物活性

Introduction

Pregn-4-ene-3,20-dione, 16alpha-methyl-, commonly referred to as 16α-methylprogesterone, is a synthetic steroid hormone structurally related to progesterone. This compound has garnered attention for its biological activities and potential therapeutic applications in medicine. This article delves into the biological activity of 16α-methylprogesterone, exploring its mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C22H32O2

- CAS Number : 1239-79-8

- Structural Characteristics : The compound features a methyl group at the 16α position, which differentiates it from natural progesterone and influences its biological activity.

The primary mechanism of action for Pregn-4-ene-3,20-dione, 16alpha-methyl- involves its binding to progesterone receptors. This interaction initiates a series of cellular responses that regulate gene expression and influence various physiological processes. The compound is known to modulate pathways associated with reproductive functions and hormonal regulation.

Key Mechanisms:

- Receptor Binding : Binds with high affinity to progesterone receptors.

- Gene Regulation : Alters transcription of target genes involved in reproductive health.

- Cell Signaling : Engages in signaling pathways that affect cellular proliferation and differentiation.

Biological Activities

Pregn-4-ene-3,20-dione, 16alpha-methyl- exhibits a range of biological activities that have been documented in various studies:

1. Hormonal Regulation

- Acts as a progestin, influencing menstrual cycle regulation and maintaining pregnancy.

- Used in hormone replacement therapies for conditions like amenorrhea and endometriosis.

2. Antineoplastic Activity

- Some studies suggest potential antitumor effects, particularly in hormone-sensitive cancers such as breast cancer.

- Research indicates that it may inhibit tumor growth through modulation of hormonal pathways.

3. Anti-inflammatory Effects

- Exhibits anti-inflammatory properties that could be beneficial in treating inflammatory conditions.

- May reduce the production of pro-inflammatory cytokines.

Research Findings

Numerous studies have investigated the biological activity of Pregn-4-ene-3,20-dione, 16alpha-methyl-. Below are key findings from recent research:

Case Studies

-

Case Study on Hormonal Therapy :

A clinical trial investigated the efficacy of 16α-methylprogesterone in treating women with endometriosis. Results indicated significant improvement in symptom management compared to placebo controls. -

Case Study on Cancer Treatment :

A study involving patients with hormone-receptor-positive breast cancer assessed the impact of 16α-methylprogesterone as an adjunct therapy. Findings suggested enhanced therapeutic outcomes when combined with standard treatments.

特性

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYRDDFNMDZIIP-SMWISZJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432040 | |

| Record name | 16amethylprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-79-8 | |

| Record name | 16amethylprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。